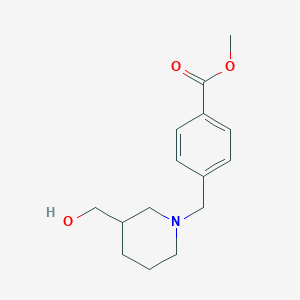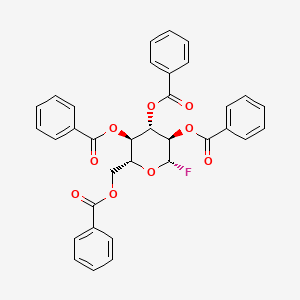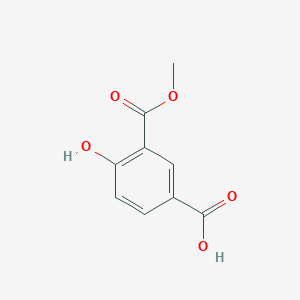![molecular formula C14H12N2O B3041987 [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol CAS No. 451485-67-9](/img/structure/B3041987.png)
[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol
Descripción general
Descripción
“[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol” is a compound that contains nitrogen atoms in its structure that can mimic properties of DNA bases . It is significant for medicinal chemistry due to its diverse biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves reactive intermediates such as 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The condensation of these intermediates with benzaldehyde in ethanol under reflux for several hours yields the final intermediate .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The IR spectrum showed absorption bands at 3226 (N–H), 3040 (C–H arom), 2956 (C–H aliph), 1731 (C=O), 1640 (C=C arom), 1186 (C=N), 649 (C–S) .Chemical Reactions Analysis
The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H12N2O, and its molecular weight is 224.26 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol and its derivatives have been synthesized and characterized for their properties. Studies have focused on understanding their electrochemical, electrical, optical, thermal, and rectifying properties. The synthesis involves condensing substituted aromatic aldehydes with diamines and using oxidative polycondensation. These compounds have been investigated for their electrochemical and optical band gaps, electrical conductivity, and thermal stability (Anand & Muthusamy, 2018).
Photophysical Behavior
- The photophysical behavior of benzimidazole derivatives, including this compound, has been studied in different solvents. These studies are crucial for understanding their potential applications in various fields, such as sensing and photonics (Rahman et al., 2018).
Applications in Synthesis of Novel Compounds
- Research has shown that this compound can be used to synthesize new ring systems, such as benzimidazo[1,2-c][1,2,3]thiadiazoles. These novel compounds have potential applications in various areas, including material science and pharmaceuticals (Tumkevičius et al., 2003).
Visible-Light-Promoted Synthesis
- Benzimidazoles, including derivatives of this compound, have been synthesized using visible light. This method is environmentally friendly and can be conducted at room temperature, offering a sustainable approach to synthesizing these compounds (Park et al., 2014).
Antimicrobial Activity and Cytotoxicity
- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies are essential for exploring the potential of these compounds in medical applications, such as drug development (Shankar et al., 2018).
Selective Receptor Antagonists
- Research has been conducted on derivatives of this compound as selective NR1/2B N-methyl-D-aspartate receptor antagonists. This research is vital for developing new therapeutic agents in neurology and psychiatry (Borza et al., 2007).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity , suggesting that they may target bacterial or fungal proteins.
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets, leading to changes in the target’s function . More research is needed to elucidate the specific interactions between [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol and its targets.
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives , it’s plausible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.
Result of Action
Given the antimicrobial activity of benzimidazole derivatives , it’s likely that this compound leads to bacterial or fungal cell death or growth inhibition.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(benzimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZKUEWQJPIBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278137 | |
| Record name | 4-(1H-Benzimidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-67-9 | |
| Record name | 4-(1H-Benzimidazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Benzimidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



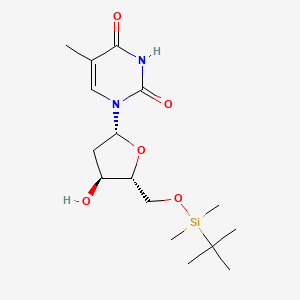
![[1,1':4',1''-Terphenyl]-4,4''-diol](/img/structure/B3041907.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)
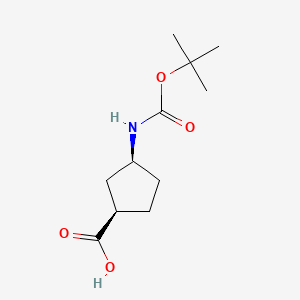


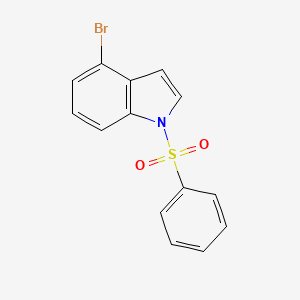
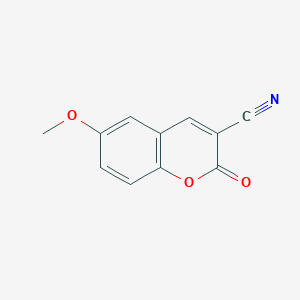
![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)
